3-Hexanol

Catalog No.
S586944
CAS No.
623-37-0
M.F
C6H14O
M. Wt
102.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hexanol

CAS Number

623-37-0

Product Name

3-Hexanol

IUPAC Name

hexan-3-ol

Molecular Formula

C6H14O

Molecular Weight

102.17 g/mol

InChI

InChI=1S/C6H14O/c1-3-5-6(7)4-2/h6-7H,3-5H2,1-2H3

InChI Key

ZOCHHNOQQHDWHG-UHFFFAOYSA-N

SMILES

CCCC(CC)O

Solubility

16.1 mg/mL at 25 °C
slightly soluble in water; soluble in alcohol and acetone; soluble in ether in all proportions

Synonyms

Ethyl propyl carbinol

Canonical SMILES

CCCC(CC)O

Plant Science and Metabolomics:

  • 3-hexanol is a naturally occurring metabolite found in various plants, including Aloe africana and Carica papaya [].
  • Research suggests it plays a role in plant defense mechanisms, potentially acting as an antifungal agent [].
  • Scientists utilize 3-hexanol in plant science research to study its potential applications in plant protection and its role in plant metabolism [].

Food Science and Flavoring:

  • 3-hexanol contributes to the flavor profile of various fruits and vegetables, such as apples, peaches, and green tea [, ].
  • Food scientists employ 3-hexanol in research to understand and manipulate the flavor profiles of food products [, ].

Chemical and Analytical Applications:

  • -hexanol exhibits properties that make it useful in various analytical techniques.
  • Researchers utilize it as a solvent in chromatographic separations and as a reference standard in analytical methods for detecting other chemical substances [].

Pharmaceutical Research:

  • Studies suggest that 3-hexanol may have an impact on the activity of certain enzymes in the liver, potentially influencing drug metabolism.
  • Pharmaceutical researchers investigate the potential effects of 3-hexanol on drug metabolism and its possible interactions with medications.

3-Hexanol, also known as hexan-3-ol or ethyl propyl carbinol, is an organic compound with the molecular formula C6H14OC_6H_{14}O and a molecular weight of approximately 102.17 g/mol. It is classified as a secondary alcohol due to the position of its hydroxyl group at the third carbon in the hexane chain. This compound is notable for its occurrence in various natural sources, particularly in the flavor and aroma profiles of fruits like pineapple, where it contributes to their characteristic scents and tastes .

As a food additive, 3-hexanol interacts with olfactory receptors in the nose, contributing to the overall flavor profile perceived during consumption []. However, detailed scientific research on its specific mechanism of action in this context is limited.

Typical of alcohols:

  • Dehydration: 3-Hexanol can undergo dehydration to form 1-hexene:
    C6H14OC6H12+H2OC_6H_{14}O\rightarrow C_6H_{12}+H_2O
  • Esterification: It reacts with carboxylic acids to form esters, which are often used in flavoring and fragrance applications.
  • Oxidation: As a secondary alcohol, it can be oxidized to form ketones or carboxylic acids under appropriate conditions.

For example, when reacted with trifluoroacetic acid, it yields trifluoroacetic acid and hexan-3-yl trifluoroacetate .

3-Hexanol exhibits various biological activities, primarily as a plant metabolite and pheromone. Its presence in plants suggests potential roles in signaling and attracting pollinators. Additionally, it has been identified as a flavoring agent in food products, contributing to sensory experiences . Research indicates that it may have antimicrobial properties, although further studies are needed to fully elucidate these effects.

Several methods exist for synthesizing 3-hexanol:

  • Hydroboration-Oxidation: This method involves the hydroboration of unsaturated hexane derivatives like 3-hexyne followed by oxidation to yield 3-hexanol.
  • Reduction of Ketones: The reduction of corresponding ketones can also produce 3-hexanol.
  • Lithium Tetraethylaluminate Reaction: A reaction involving lithium tetraethylaluminate with butanal has been reported to yield good amounts of 3-hexanol .

3-Hexanol has diverse applications across various industries:

  • Flavoring Agent: It is commonly used in food products to enhance flavor profiles.
  • Fragrance Component: Its pleasant scent makes it suitable for use in perfumes and cosmetics.
  • Chemical Intermediate: In organic synthesis, it serves as a precursor for other chemical compounds.

Interaction studies involving 3-hexanol have focused on its role as a volatile compound in food systems and its sensory impact on flavor perception. Research indicates that pre-cooking processes can significantly reduce the total area count of volatile compounds, including 3-hexanol, affecting flavor intensity .

Additionally, studies have explored its interactions with other compounds in complex mixtures, providing insights into its behavior in natural settings.

Several compounds share structural similarities with 3-hexanol. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaCharacteristics
1-HexanolC6H14OC_6H_{14}OPrimary alcohol; higher boiling point than 3-hexanol.
2-HexanolC6H14OC_6H_{14}OSecondary alcohol; different odor profile.
4-HexanolC6H14OC_6H_{14}OSecondary alcohol; less common than other hexanols.
HexanalC6H12OC_6H_{12}OAldehyde; distinct aroma; used in flavoring.

Uniqueness of 3-Hexanol:

  • The positioning of the hydroxyl group at the third carbon gives it distinct chemical properties compared to its isomers.
  • Its natural occurrence in fruits enhances its appeal for use as a flavoring agent.

Physical Description

colourless liquid

XLogP3

1.7

Density

0.818-0.822 (20°)

LogP

1.65

GHS Hazard Statements

Aggregated GHS information provided by 159 companies from 3 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

623-37-0

Wikipedia

3-hexanol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

3-Hexanol: ACTIVE

Dates

Modify: 2023-08-15
Kamata et al. Efficient stereo- and regioselective hydroxylation of alkanes catalysed by a bulky polyoxometalate. Nature Chemistry, doi: 10.1038/nchem.648, published online 2 May 2010 http://www.nature.com/nchem

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